Octadecanamide, N,N-dibutyl-
Overview
Description
Octadecanamide, N,N-dibutyl- is a chemical compound with the molecular formula C26H53NO. It is a derivative of octadecanamide, where the amide nitrogen is substituted with two butyl groups. This compound is known for its applications in various fields, including materials science, pharmaceuticals, and nanotechnology.
Mechanism of Action
Target of Action
A related compound, dibutyl phthalate (dbp), has been shown to interact with the aryl hydrocarbon receptor (ahr) in mouse cortical neurons .
Mode of Action
It’s worth noting that dbp-induced apoptosis and neurotoxicity are mediated via the ahr . This suggests that Octadecanamide, N,N-dibutyl- might have a similar interaction with its targets, leading to changes at the cellular level.
Biochemical Pathways
The related compound dbp has been found to affect the “lps-inos-inflammatory mediators” inflammatory signaling pathway . This could potentially provide some insight into the biochemical pathways affected by Octadecanamide, N,N-dibutyl-.
Result of Action
Dbp has been shown to stimulate caspase-3 and ldh activities as well as ros formation in a concentration and time-dependent manner . This suggests that Octadecanamide, N,N-dibutyl- might have similar effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octadecanamide, N,N-dibutyl-. For instance, exogenous diisooctyl phthalate and dibutyl phthalate have been shown to increase the activities of urease, sucrase, and catalase in the rhizosphere of watermelon in continuous cropping systems . This suggests that environmental factors such as soil type and the presence of other compounds can influence the action of Octadecanamide, N,N-dibutyl-.
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Octadecanamide, N,N-dibutyl- vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N-dibutyl- can be achieved through the ultraviolet-initiated addition of dibutyl phosphite to N,N-dibutyloleamide . This method involves the use of ultraviolet light to initiate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production methods for Octadecanamide, N,N-dibutyl- typically involve large-scale chemical synthesis processes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octadecanamide, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the butyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
Octadecanamide, N,N-dibutyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of materials with specific properties, such as surfactants and lubricants.
Comparison with Similar Compounds
Octadecanamide: The parent compound without the butyl substitutions.
N,N-Dibutyloleamide: A related compound with similar structural features.
N,N-Dibutyl-9(10)-dibutylphosphono-octadecanamide: A derivative with additional phosphono groups.
Uniqueness: Octadecanamide, N,N-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N,N-dibutyloctadecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h4-25H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFYQODGYGZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562062 | |
Record name | N,N-Dibutyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-88-9 | |
Record name | N,N-Dibutyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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